Coclaurine Coclaurine (S)-coclaurine is the (S)-enantiomer of coclaurine. It is a conjugate base of a (S)-coclaurinium. It is an enantiomer of a (R)-coclaurine.
Coclaurine is a natural product found in Gnetum montanum, Cyclea barbata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 486-39-5
VCID: VC21338510
InChI: InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
SMILES:
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

Coclaurine

CAS No.: 486-39-5

Cat. No.: VC21338510

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Coclaurine - 486-39-5

CAS No. 486-39-5
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Standard InChI InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
Standard InChI Key LVVKXRQZSRUVPY-HNNXBMFYSA-N
Isomeric SMILES COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Appearance Powder
Melting Point 220.0 °C

Chemical Structure and Properties

Molecular Identity and Classification

Coclaurine, also known as machiline in some literature, belongs to the benzylisoquinoline class of alkaloids. These compounds are characterized by an isoquinoline core structure with an attached benzyl group . The molecular formula of coclaurine is C17H19NO3 with a molecular weight of 285.34 g/mol . Its IUPAC name is 1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, which describes its structural arrangement consisting of a tetrahydroisoquinoline backbone with specific substituents .

The compound is assigned several identification numbers in chemical databases, including multiple CAS numbers that correspond to different isomeric forms: 486-39-5 for (S)-coclaurine and 2196-60-3 for (R)-coclaurine . Additional identifiers include ChEBI ID (CHEBI:15950), ChEMBL ID (CHEMBL446211), and KEGG ID (C06161), facilitating its reference across various biochemical databases .

Physical and Chemical Properties

Coclaurine exists as a solid at room temperature with distinctive physical properties. Based on experimental and predicted data, the compound has the following characteristics:

PropertyValueSource
Melting Point222-224°CExperimental
Boiling Point496.9±45.0°CPredicted
Density1.232±0.06 g/cm³Predicted
pKa10.00±0.15Predicted
Solubility in WaterPractically insolubleReported
AcidityVery weakly acidicBased on pKa

The compound features multiple functional groups including hydroxyl groups (at the para position of the benzyl moiety and at position 7 of the isoquinoline ring) and a methoxy group (at position 6 of the isoquinoline ring), which contribute to its chemical reactivity and biological interactions .

Stereochemistry and Isomeric Forms

Coclaurine exhibits stereoisomerism due to a chiral center at position 1 of the tetrahydroisoquinoline ring. The two enantiomers are designated as:

  • (S)-Coclaurine (also known as (-)-Coclaurine) - The naturally more abundant form in most plant species

  • (R)-Coclaurine (also known as (+)-Coclaurine) - The less common enantiomer, also called Sanjoinine K in some literature

These enantiomers have identical physical properties except for their optical rotation but may exhibit different biological activities. The (S)-enantiomer is typically more relevant in natural biosynthetic pathways leading to other alkaloids .

The hydrochloride salt form of coclaurine, specifically (-)-Coclaurine Hydrochloride (C17H19NO3·HCl), has a molecular weight of 321.8 g/mol and is occasionally used in research contexts for improved stability and solubility .

Biosynthesis of Coclaurine

Precursors and Biosynthetic Pathway

The biosynthesis of coclaurine in plants represents a fascinating example of secondary metabolism. Research conducted with Annona reticulata has elucidated key aspects of this pathway . The biosynthesis begins with several potential precursors derived from the amino acid tyrosine. Experimental feeding studies have identified the following compounds as contributors to coclaurine formation:

  • Tyrosine - Can contribute to both portions (the tetrahydroisoquinoline backbone and the benzyl moiety) of the coclaurine molecule

  • Tyramine - Contributes to the phenethylamine portion of coclaurine

  • Dopa - Serves as a precursor to the phenethylamine portion

  • Dopamine - Incorporated into the phenethylamine portion

  • 4-hydroxyphenylpyruvic acid - Can contribute to both structural halves of coclaurine

Tracer experiments have revealed that the biosynthetic pathway proceeds through several intermediate compounds before reaching coclaurine:

  • Norcoclaurine-1-carboxylic acid - An early intermediate with a carboxyl group

  • 1,2-didehydronorcoclaurine - An unsaturated intermediate

  • Norcoclaurine - The immediate precursor to coclaurine

This pathway represents a branch in the larger network of benzylisoquinoline alkaloid biosynthesis in plants, with coclaurine serving as an important junction compound for the synthesis of more complex alkaloids.

Enzymatic Processes and Regulation

The conversion of norcoclaurine to coclaurine and further metabolites involves several specialized enzymes. One key enzyme in this pathway is Coclaurine N-Methyltransferase (CNMT), which catalyzes the N-methylation of coclaurine . This enzymatic step is crucial for the biosynthesis of more complex benzylisoquinoline alkaloids.

Recent research has provided significant insights into CNMT, including its crystal structure, which has been instrumental in understanding its catalytic mechanism and substrate specificity . The enzyme functions by transferring a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom in coclaurine, producing N-methylcoclaurine.

CNMT represents a critical control point in alkaloid biosynthesis, as the N-methylation reaction it catalyzes is essential for the bioactivity of many derived compounds. Mutagenesis studies have helped define the active site architecture of CNMT, providing valuable information for understanding its catalytic mechanism .

The biocatalytic scope of CNMT extends beyond its natural substrate, as studies have demonstrated its activity with various synthetic substrates and cofactor analogs. This versatility makes CNMT a potential tool for biosynthetic applications and the production of novel alkaloid derivatives .

Natural Sources and Distribution

Coclaurine occurs naturally in a diverse range of plant species across different botanical families. Its presence has been confirmed in:

  • Annona reticulata (Custard apple) - Used in biosynthesis studies and contains detectable levels of the compound

  • Annona muricata (Soursop) - Contains coclaurine, which has been proposed as a potential biomarker for consumption of this fruit

  • Nelumbo nucifera (Sacred lotus) - A significant source of this alkaloid

  • Sarcopetalum harveyanum - Contains isolatable quantities of the compound

  • Ocotea duckei - A plant species that produces coclaurine

  • Gnetum montanum - Reported to contain this alkaloid

  • Cyclea barbata - Another natural source of coclaurine

The distribution of coclaurine across these diverse plant taxa suggests its evolutionary significance and potential ecological roles. Its presence in edible fruits like custard apple and soursop also indicates possible dietary exposure to this compound in human populations that consume these fruits regularly.

Biological Activity and Pharmacological Significance

Receptor Interactions and Physiological Effects

Coclaurine has been identified as a nicotinic acetylcholine receptor antagonist, indicating its potential to modulate neurotransmission through interaction with these important neuroreceptors . This activity places coclaurine among the neuroactive alkaloids that can influence cholinergic signaling systems in organisms.

Role in Biosynthesis of Complex Alkaloids

Perhaps the most significant biological role of coclaurine is its position as a precursor in the biosynthetic pathway leading to numerous medicinally important alkaloids. Following its formation, coclaurine undergoes a series of enzymatic modifications to produce increasingly complex compounds:

  • N-methylation by CNMT to form N-methylcoclaurine

  • Further transformations leading to (S)-reticuline, which represents a major branch point in benzylisoquinoline alkaloid biosynthesis

  • Dimerization reactions that produce biscoclaurine alkaloids such as cepharanthine

The benzylisoquinoline alkaloids derived from the coclaurine pathway include analgesics, antibiotics, antitumor agents, and other therapeutically relevant compounds . This positions coclaurine as an important building block in the natural synthesis of diverse medicinal compounds.

Research Applications and Analytical Methods

Spectroscopic Characterization

Various analytical techniques have been employed to characterize coclaurine and monitor its presence in biological samples:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - 13C NMR spectra have been recorded for coclaurine and its derivatives, providing detailed structural information

  • Mass Spectrometry - Used for identification and quantification in plant extracts

  • Chromatographic methods - Often employed for isolation and purification

These analytical approaches have been crucial for elucidating the structure of coclaurine and studying its metabolism in plants and potentially in animals that consume plant materials containing this compound.

Synthetic and Biocatalytic Approaches

Research into the structure and reactivity of coclaurine has enabled various synthetic approaches to this compound and its derivatives. The crystal structure of CNMT and understanding of its catalytic mechanism have opened possibilities for biocatalytic applications:

  • Development of improved CNMT variants for the production of benzylisoquinoline alkaloids

  • Exploration of substrate scope with natural and synthetic compounds

  • Investigation of cofactor analogs for modified enzymatic activity

These research directions represent potential pathways for harnessing the biochemical processes involving coclaurine for pharmaceutical and biotechnological applications.

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